(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
Brand Name:
Vulcanchem
CAS No.:
17073-94-8
VCID:
VC20980443
InChI:
InChI=1S/C9H12O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4,6-8H,3H2,1-2H3/t4-,6+,7-,8-/m1/s1
SMILES:
CC1(OC2C3COC(O3)C(=O)C2O1)C
Molecular Formula:
C9H12O5
Molecular Weight:
200.19 g/mol
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
CAS No.: 17073-94-8
Cat. No.: VC20980443
Molecular Formula: C9H12O5
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17073-94-8 |
|---|---|
| Molecular Formula | C9H12O5 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | (1R,2S,6S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
| Standard InChI | InChI=1S/C9H12O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4,6-8H,3H2,1-2H3/t4-,6+,7-,8-/m1/s1 |
| Standard InChI Key | OWLCVCZDWVHESM-PXBUCIJWSA-N |
| Isomeric SMILES | CC1(O[C@H]2[C@H]3CO[C@H](O3)C(=O)[C@H]2O1)C |
| SMILES | CC1(OC2C3COC(O3)C(=O)C2O1)C |
| Canonical SMILES | CC1(OC2C3COC(O3)C(=O)C2O1)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator